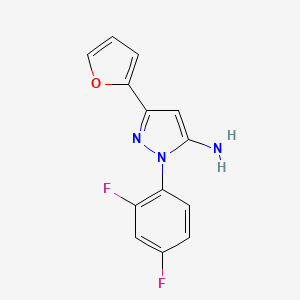![molecular formula C15H17FN4O3S2 B2679512 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034336-03-1](/img/structure/B2679512.png)
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a fluorinated benzothiadiazole moiety, a thiophene ring, and a urea linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzothiadiazole Intermediate:
- Starting with 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole, the compound is oxidized to introduce the dioxido groups.
- Reagents: Oxidizing agents such as hydrogen peroxide or peracids.
- Conditions: Controlled temperature and pH to ensure selective oxidation.
-
Alkylation Reaction:
- The oxidized benzothiadiazole is then reacted with an appropriate alkylating agent to introduce the ethyl group.
- Reagents: Alkyl halides or sulfonates.
- Conditions: Presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Urea Formation:
- The alkylated intermediate is then coupled with thiophen-2-ylmethylamine to form the final urea derivative.
- Reagents: Isocyanates or carbodiimides.
- Conditions: Mild heating and stirring to facilitate the urea bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
- Conditions: Room temperature to moderate heating.
-
Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.
- Reagents: Reducing agents such as tin(II) chloride or hydrogen gas with a palladium catalyst.
- Conditions: Acidic medium for tin(II) chloride or atmospheric pressure for hydrogenation.
-
Substitution: The fluorine atom can be substituted with nucleophiles.
- Reagents: Nucleophiles like amines or thiols.
- Conditions: Elevated temperatures and polar solvents.
Major Products:
- Oxidation of the thiophene ring yields sulfoxides or sulfones.
- Reduction of nitro groups yields corresponding amines.
- Substitution of fluorine yields various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
作用机制
The mechanism of action of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
相似化合物的比较
1-(2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: Lacks the dioxido groups, which may affect its reactivity and biological activity.
1-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
Uniqueness: The presence of the fluorine atom and the dioxido groups in 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea imparts unique electronic and steric properties, making it distinct from other similar compounds
属性
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S2/c1-19-13-5-4-11(16)9-14(13)20(25(19,22)23)7-6-17-15(21)18-10-12-3-2-8-24-12/h2-5,8-9H,6-7,10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMBQNDLSLDNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2679430.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)
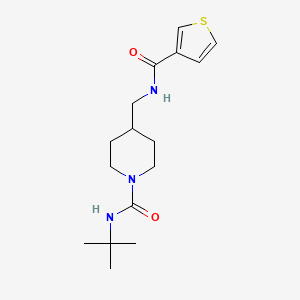
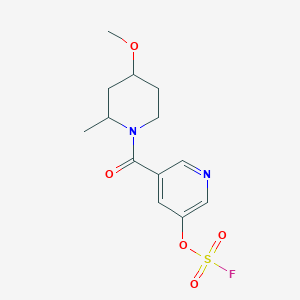
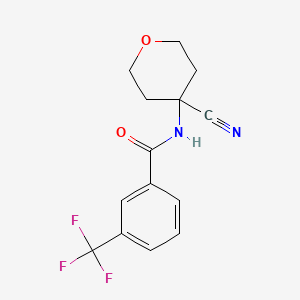
![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/new.no-structure.jpg)
![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)
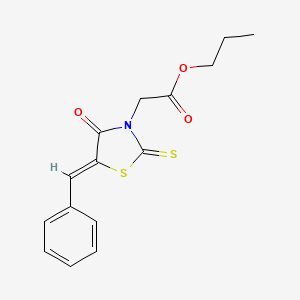
![N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2679442.png)
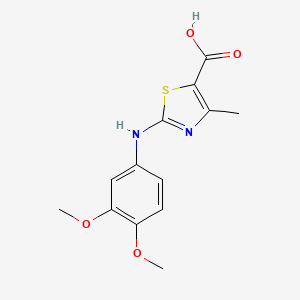
![(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2679448.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2679451.png)
